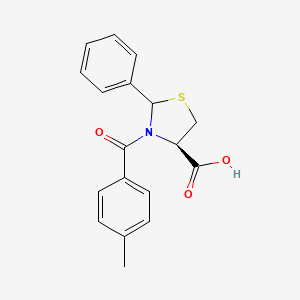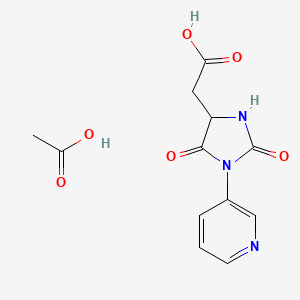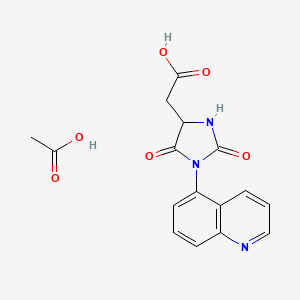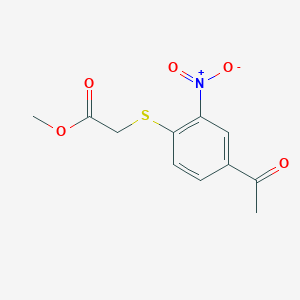![molecular formula C21H19ClF2N4O2S B8069549 1-[4-[6-chloro-8-fluoro-7-(2-fluoro-6-hydroxyphenyl)quinazolin-4-yl]piperazin-1-yl]prop-2-en-1-one;sulfane](/img/structure/B8069549.png)
1-[4-[6-chloro-8-fluoro-7-(2-fluoro-6-hydroxyphenyl)quinazolin-4-yl]piperazin-1-yl]prop-2-en-1-one;sulfane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ARS-1620 is a selective inhibitor of the KRAS G12C mutation, which is a common mutation found in various cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic cancer. This compound has shown promising results in preclinical and clinical studies, making it a significant candidate for targeted cancer therapy .
Preparation Methods
The synthesis of ARS-1620 involves the introduction of a quinazoline core and a fluorophenol hydrophobic binding moiety. The synthetic route includes several key steps:
- Formation of the quinazoline core.
- Introduction of chloro and fluoro substituents at positions 6 and 8, respectively.
- Addition of a 2-fluoro-6-hydroxyphenyl group at position 7.
- Incorporation of a 4-(prop-2-enoyl)piperazin-1-yl group at position 4 .
Chemical Reactions Analysis
ARS-1620 undergoes several types of chemical reactions, including:
Covalent Binding: ARS-1620 covalently binds to the cysteine residue in the switch-II pocket of the KRAS G12C protein, trapping it in the inactive GDP-bound state.
Oxidation and Reduction: These reactions are less common for ARS-1620 due to its specific design to target the KRAS G12C mutation.
Substitution: The compound can undergo substitution reactions, particularly involving the halogen substituents.
Scientific Research Applications
ARS-1620 has several scientific research applications:
Cancer Research: It is primarily used in the study of KRAS G12C-mutant cancers. .
Drug Development: ARS-1620 serves as a lead compound for the development of other KRAS G12C inhibitors.
Biological Studies: It is used to understand the role of KRAS mutations in cancer biology and to explore potential therapeutic strategies.
Mechanism of Action
ARS-1620 exerts its effects by covalently binding to the cysteine residue in the switch-II pocket of the KRAS G12C protein. This binding traps the protein in its inactive GDP-bound state, preventing it from activating downstream signaling pathways that promote cancer cell growth and survival . The primary molecular target of ARS-1620 is the KRAS G12C protein, and the pathways involved include the RAF-MEK-ERK and PI3K-AKT signaling pathways .
Comparison with Similar Compounds
ARS-1620 is compared with other KRAS G12C inhibitors such as AMG-510 (sotorasib) and MRTX849 (adagrasib). These compounds share a similar mechanism of action but differ in their chemical structures and pharmacokinetic properties . ARS-1620 is unique due to its specific quinazoline core and fluorophenol hydrophobic binding moiety, which contribute to its high potency and selectivity .
Similar Compounds
AMG-510 (sotorasib): An irreversible inhibitor that binds to the switch-II pocket of GDP-bound KRAS G12C.
MRTX849 (adagrasib): Another KRAS G12C inhibitor with a different chemical structure but similar mechanism of action.
Properties
IUPAC Name |
1-[4-[6-chloro-8-fluoro-7-(2-fluoro-6-hydroxyphenyl)quinazolin-4-yl]piperazin-1-yl]prop-2-en-1-one;sulfane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClF2N4O2.H2S/c1-2-16(30)27-6-8-28(9-7-27)21-12-10-13(22)17(19(24)20(12)25-11-26-21)18-14(23)4-3-5-15(18)29;/h2-5,10-11,29H,1,6-9H2;1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSFNMYFVUHMHHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCN(CC1)C2=NC=NC3=C(C(=C(C=C32)Cl)C4=C(C=CC=C4F)O)F.S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClF2N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
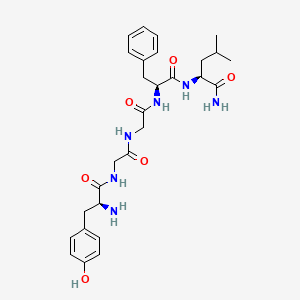
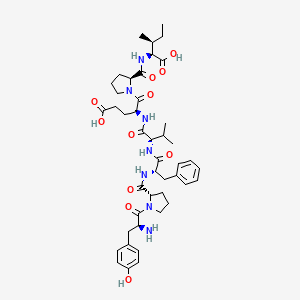
![7-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-8-chloro-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid](/img/structure/B8069485.png)
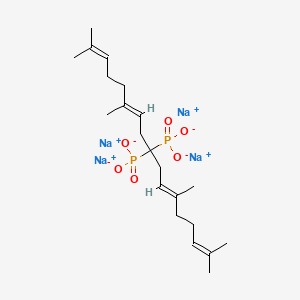
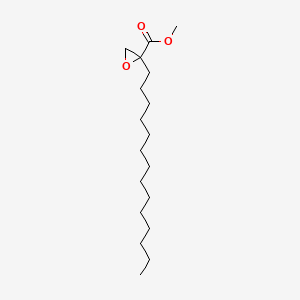
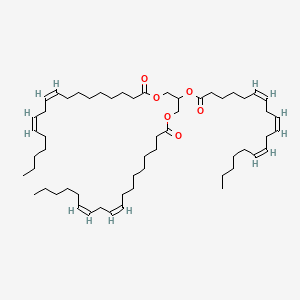

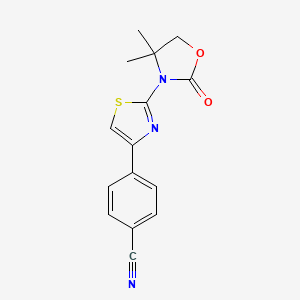
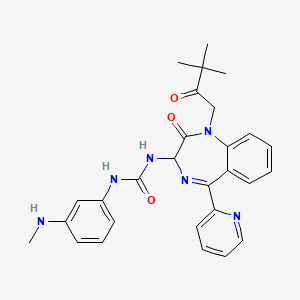
![6,7-dichloro-3,3-dimethyl-5,10-dihydroimidazo[2,1-b]quinazolin-2-one](/img/structure/B8069542.png)
